molecular formula C9H14N4O3 B12888542 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-18-6

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Katalognummer: B12888542
CAS-Nummer: 139756-18-6
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: ABZSPGKMASSWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fourth position, a propyl group at the third position, and a carboxamide group at the fifth position. The compound’s unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of Substituents: The ethyl, nitro, and propyl groups are introduced through various substitution reactions.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or amines.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, concentrated acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    1-Ethyl-4-nitro-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

139756-18-6

Molekularformel

C9H14N4O3

Molekulargewicht

226.23 g/mol

IUPAC-Name

2-ethyl-4-nitro-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O3/c1-3-5-6-7(13(15)16)8(9(10)14)12(4-2)11-6/h3-5H2,1-2H3,(H2,10,14)

InChI-Schlüssel

ABZSPGKMASSWJJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.